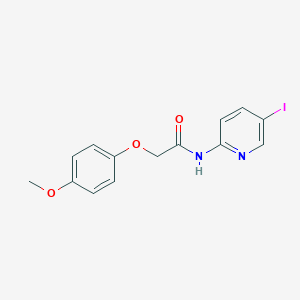![molecular formula C26H26ClN3O3 B250783 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide](/img/structure/B250783.png)
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli including heat, capsaicin, protons, and endovanilloids. BCTC has been extensively studied for its potential application in pain management and other related fields.
作用機序
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide acts as a selective antagonist of TRPV1, which is involved in the perception of pain and other sensory stimuli. By blocking the activity of TRPV1, N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide reduces the sensitivity of nociceptors to stimuli that would normally cause pain.
Biochemical and Physiological Effects:
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells. N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has also been shown to reduce the activity of the sympathetic nervous system, which is involved in the regulation of blood pressure and heart rate.
実験室実験の利点と制限
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of TRPV1, which makes it a useful tool for studying the role of TRPV1 in pain and other sensory processes. However, N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has some limitations, including its relatively short half-life and potential for off-target effects.
将来の方向性
There are several future directions for research involving N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide. One direction is to further investigate its potential application in pain management and other related fields. Another direction is to explore its potential application in the treatment of other conditions such as asthma, itch, and bladder dysfunction. Additionally, further research is needed to better understand the mechanism of action of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide and to develop more potent and selective TRPV1 antagonists.
合成法
The synthesis of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide involves the reaction of 4-chlorobenzoyl chloride with 1-piperazinecarboxamide, followed by the reaction of the resulting product with 2-amino-3-ethoxybenzoic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
科学的研究の応用
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has been extensively studied for its potential application in pain management and other related fields. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has also been studied for its potential application in the treatment of other conditions such as asthma, itch, and bladder dysfunction.
特性
分子式 |
C26H26ClN3O3 |
|---|---|
分子量 |
464 g/mol |
IUPAC名 |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C26H26ClN3O3/c1-2-33-22-7-5-6-20(18-22)25(31)28-23-8-3-4-9-24(23)29-14-16-30(17-15-29)26(32)19-10-12-21(27)13-11-19/h3-13,18H,2,14-17H2,1H3,(H,28,31) |
InChIキー |
IKFAYLAGBVCAAR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250700.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B250701.png)
![2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250704.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)




